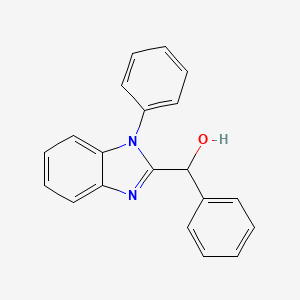
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane, also known as TMD or Ro5-4864, is a synthetic compound that belongs to the benzodiazepine family. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications in various areas of biomedical research.
Wirkmechanismus
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane acts as a selective ligand for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). The PBR is located on the outer mitochondrial membrane and is involved in various cellular processes such as apoptosis, neuroinflammation, and mitochondrial function. Activation of the PBR by 1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane leads to the modulation of these processes, resulting in its therapeutic effects.
Biochemical and Physiological Effects
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, increase the threshold for seizures, and protect against oxidative stress and neuroinflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane has several advantages for lab experiments. It has a high affinity and selectivity for the PBR, making it a useful tool for studying the role of the PBR in various cellular processes. It is also relatively stable and has a long half-life, allowing for prolonged exposure in experiments. However, it has limitations such as poor solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane has several potential future directions for research. It can be further investigated for its therapeutic potential in various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It can also be studied for its potential use as a diagnostic tool for various cancers and inflammatory diseases. Additionally, new derivatives of 1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane can be synthesized and tested for their potential therapeutic applications.
Synthesemethoden
The synthesis of 1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane involves the reaction of 2,4,5-trimethoxybenzoyl chloride with 1-methyl-1,4-diazepane in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry. The synthesis method has been optimized over the years to increase the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications in various areas of biomedical research. It has been shown to have anxiolytic, anticonvulsant, and neuroprotective effects in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(2,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-17-6-5-7-18(9-8-17)16(19)12-10-14(21-3)15(22-4)11-13(12)20-2/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUBPTHBCCTISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,4-diazepan-1-yl)(2,4,5-trimethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)
![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)


![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)
![N-[3-(1-naphthyloxy)propyl]-1-butanamine](/img/structure/B5171588.png)
![2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5171596.png)